molecular formula C29H35N3O2 B296035 N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea

N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea

Cat. No. B296035
M. Wt: 457.6 g/mol
InChI Key: CWMOQDAZNRQVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea, also known as BTZ043, is a novel compound that has been developed as a potential drug candidate for the treatment of tuberculosis (TB). TB is a global health problem that affects millions of people each year, and the emergence of drug-resistant strains has made the development of new treatments a priority. BTZ043 is a promising candidate due to its unique mechanism of action and potent activity against TB.

Mechanism of Action

N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea targets the mycobacterial ATP synthase enzyme, which is essential for the survival of the TB bacterium. By inhibiting this enzyme, N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea disrupts the energy production process of the bacterium, leading to its death.
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. Additionally, N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea has been found to have a long half-life, which may allow for less frequent dosing in clinical settings.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea is its potent activity against TB, including drug-resistant strains. This makes it a promising candidate for the development of new TB treatments. However, one limitation is that N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea is a complex molecule that requires several steps to synthesize, which may make large-scale production challenging.

Future Directions

There are several potential future directions for research on N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea. One area of focus could be the optimization of the synthesis method to improve efficiency and reduce costs. Additionally, further studies could be conducted to investigate the safety and efficacy of N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea in human clinical trials. Finally, research could be conducted to explore the potential of N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea for the treatment of other bacterial infections.

Synthesis Methods

N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea is a complex molecule that requires several steps to synthesize. The synthesis method involves the reaction of 1-benzyl-1H-indole-2-carboxylic acid with dicyclohexylcarbodiimide and N,N'-dicyclohexylurea in the presence of a catalyst. The resulting intermediate is then treated with trifluoroacetic acid to remove the benzyl protecting group, yielding N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea.

Scientific Research Applications

N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea has been extensively studied for its potential as a new TB drug. In vitro studies have shown that N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea has potent activity against both drug-sensitive and drug-resistant strains of TB. Additionally, animal studies have demonstrated that N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea is effective at reducing bacterial load in TB-infected mice.

properties

Molecular Formula

C29H35N3O2

Molecular Weight

457.6 g/mol

IUPAC Name

1-benzyl-N-cyclohexyl-N-(cyclohexylcarbamoyl)indole-2-carboxamide

InChI

InChI=1S/C29H35N3O2/c33-28(32(25-17-8-3-9-18-25)29(34)30-24-15-6-2-7-16-24)27-20-23-14-10-11-19-26(23)31(27)21-22-12-4-1-5-13-22/h1,4-5,10-14,19-20,24-25H,2-3,6-9,15-18,21H2,(H,30,34)

InChI Key

CWMOQDAZNRQVHP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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